An In-depth Technical Guide to the Synthesis and Characterization of Potassium 4-(hydroxymethyl)phenyltrifluoroborate
An In-depth Technical Guide to the Synthesis and Characterization of Potassium 4-(hydroxymethyl)phenyltrifluoroborate
This guide provides a comprehensive technical overview for the synthesis and characterization of Potassium 4-(hydroxymethyl)phenyltrifluoroborate, a versatile and increasingly important reagent in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who require a detailed understanding of this compound's preparation and analytical validation.
Introduction: The Ascendancy of Organotrifluoroborates
Potassium organotrifluoroborates have emerged as superior alternatives to traditional organoboron compounds, such as boronic acids and esters, in a multitude of chemical transformations.[1][2] Their remarkable stability to air and moisture simplifies handling and storage, a significant advantage over their more sensitive counterparts.[3][4] This enhanced stability, coupled with their high reactivity in key reactions like the Suzuki-Miyaura cross-coupling, has cemented their role as indispensable tools for the construction of complex molecular architectures.[5][6]
Potassium 4-(hydroxymethyl)phenyltrifluoroborate is a particularly valuable building block. The presence of the hydroxymethyl group provides a reactive handle for further functionalization, allowing for its incorporation into more complex molecules through subsequent chemical modifications.[7] This bifunctionality makes it a highly sought-after reagent in multi-step synthetic sequences, particularly in the pharmaceutical and agrochemical industries.[5]
Synthesis of Potassium 4-(hydroxymethyl)phenyltrifluoroborate
The most direct and widely adopted method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[1] This transformation is typically high-yielding and procedurally straightforward.
Reaction Rationale and Mechanism
The synthesis proceeds via the displacement of the hydroxyl groups of the boronic acid with fluoride ions from KHF₂. The boronic acid, in equilibrium with its boroxine trimer, is activated by the fluoride ions, leading to the formation of a tetracoordinate borate species. Subsequent proton transfer and elimination of water molecules, driven by the formation of the stable trifluoroborate salt, propels the reaction to completion. The use of an excess of KHF₂ ensures the complete conversion of the boronic acid to the desired trifluoroborate.
Caption: Workflow for the synthesis of Potassium 4-(hydroxymethyl)phenyltrifluoroborate.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of potassium aryltrifluoroborates.[1][5]
Materials:
-
4-(Hydroxymethyl)phenylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol (MeOH)
-
Deionized water
-
Acetonitrile
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Sintered glass funnel
-
Vacuum oven
Procedure:
-
Dissolution of Boronic Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(hydroxymethyl)phenylboronic acid (1.0 equiv) in methanol.
-
Preparation of KHF₂ Solution: In a separate beaker, dissolve potassium hydrogen difluoride (3.0-4.0 equiv) in deionized water. Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment (PPE).
-
Reaction: Cool the solution of the boronic acid to 0 °C using an ice bath. Slowly add the aqueous solution of KHF₂ to the stirred boronic acid solution. A precipitate will form.
-
Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and water.
-
Azeotropic Drying: Add acetonitrile to the residue and evaporate under reduced pressure. Repeat this step two more times to ensure the removal of residual water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile/diethyl ether, or by trituration with an appropriate solvent to remove any unreacted starting materials and excess KHF₂.
-
Drying: Dry the purified solid under vacuum to obtain Potassium 4-(hydroxymethyl)phenyltrifluoroborate as a white, crystalline solid.
Characterization of Potassium 4-(hydroxymethyl)phenyltrifluoroborate
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇BF₃KO | [8][9] |
| Molecular Weight | 214.03 g/mol | [8][9] |
| Appearance | White solid | [8] |
| Melting Point | 210-215 °C | [7][8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of Potassium 4-(hydroxymethyl)phenyltrifluoroborate. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.[10]
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | d | 2H | Ar-H (ortho to -CH₂OH) |
| ~7.1 | d | 2H | Ar-H (ortho to -BF₃K) |
| ~5.1 | t | 1H | -CH₂OH |
| ~4.4 | d | 2H | -CH₂ OH |
The chemical shifts are estimated based on analogous structures. The exact values may vary depending on the solvent and concentration.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~145 (broad) | C -BF₃K |
| ~138 | C -CH₂OH |
| ~132 | Ar-C H (ortho to -BF₃K) |
| ~126 | Ar-C H (ortho to -CH₂OH) |
| ~63 | -C H₂OH |
The carbon attached to the boron atom often appears as a broad signal due to quadrupolar relaxation.[10]
Expected ¹⁹F NMR Data (in DMSO-d₆):
A single, sharp resonance is expected in the range of -135 to -145 ppm, characteristic of the -BF₃⁻ group.[10]
Expected ¹¹B NMR Data (in DMSO-d₆):
A broad singlet or a quartet (due to coupling with fluorine) is anticipated in the range of 3-6 ppm.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded as a KBr pellet or using an ATR accessory.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2900 | Medium | Aliphatic C-H stretch (-CH₂) |
| ~1610, ~1500 | Medium-Strong | Aromatic C=C stretch |
| 1100-1000 | Strong | C-O stretch (alcohol) and B-F stretch |
| ~950 | Strong | B-F stretch |
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected molecular ion would be the trifluoroborate anion [M]⁻ at m/z = 173.04.
Applications in Organic Synthesis
Potassium 4-(hydroxymethyl)phenyltrifluoroborate is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 4-(hydroxymethyl)phenyl moiety onto various scaffolds.[5] This reaction is a cornerstone of modern carbon-carbon bond formation due to its high functional group tolerance and excellent yields.
Caption: Suzuki-Miyaura cross-coupling using Potassium 4-(hydroxymethyl)phenyltrifluoroborate.
The hydroxymethyl group can be further elaborated post-coupling, for instance, by oxidation to the corresponding aldehyde or carboxylic acid, or by conversion to a leaving group for subsequent nucleophilic substitution. This versatility makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Handling and Storage
Potassium 4-(hydroxymethyl)phenyltrifluoroborate is a stable solid that can be handled in air.[3] However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to store the compound in a tightly sealed container in a cool, dry place.
Conclusion
Potassium 4-(hydroxymethyl)phenyltrifluoroborate is a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation, excellent stability, and reactivity in key cross-coupling reactions make it an attractive building block for the synthesis of complex molecules. The detailed synthetic protocol and comprehensive characterization data provided in this guide will aid researchers in the effective utilization of this important compound.
References
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288-325. [Link]
-
Molander, G. A.; Trice, S. L. J.; Dreher, S. D. A Simple and Efficient Palladium-Catalyzed Reaction of Aryl Chlorides with Tetrahydroxydiboron gives Arylboronic Acids. Journal of the American Chemical Society2010 , 132 (50), 17701-17703. [Link]
-
Bode, J. W.; Campos, K. R.; Aldridge, T. E. Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angewandte Chemie International Edition2021 , 60 (5), 2636-2640. [Link]
-
Molander, G. A.; Cavalcanti, L. N.; García-García, C. A Nickel-Catalyzed Miyaura Borylation of Aryl and Heteroaryl Halides and Pseudohalides Using Tetrahydroxydiboron (BBA). The Journal of Organic Chemistry2013 , 78 (12), 6427-6439. [Link]
-
CP Lab Safety. Potassium 4-(hydroxymethyl)phenyltrifluoroborate, min 97%, 1 gram. [Link]
-
MySkinRecipes. Potassium(4-hydroxymethyl phenyl)ltrifluoroborate. [Link]
-
da Silva, F. de C.; et al. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry2009 , 47 (10), 873-878. [Link]
-
Molander, G. A.; Ham, J. A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates through Nucleophilic Substitution of Potassium Bromo- and Iodomethyltrifluoroborates. Organic Letters2006 , 8 (10), 2031-2034. [Link]
-
Thermo Fisher Scientific. Certificate of analysis: Potassium 4-(2-methoxyethylaminocarbonyl) phenyltrifluoroborate, 97%. [Link]
-
ChemBuyersGuide.com, Inc. GLR Innovations (Page 233). [Link]
-
The Royal Society of Chemistry. Supporting information for a publication. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]
-
ResearchGate. 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]
-
Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses2013 , 90, 153-163. [Link]
-
ChemBuyersGuide.com, Inc. BOC Sciences (Page 375). [Link]
-
University of California, Los Angeles. 13C-NMR. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
-
Thermo Fisher Scientific. Certificate of analysis. [Link]
-
Molander, G. A.; Jean-Gérard, L. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry2008 , 73 (14), 5525-5527. [Link]
-
Atmospheric Measurement Techniques. The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure. [Link]
-
Pawelke, G. Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie2001 , 627 (11), 2531-2536. [Link]
-
Li, Y.; et al. The Synthesis of Picolinamide-Supported Tetracoordinated Organoboron Complexes with Aggregation-Induced Emission Property. Frontiers in Chemistry2022 , 10, 856832. [Link]
-
ResearchGate. Fig. 2. FTIR spectra of the synthesized compounds (a) potassium... [Link]
-
Semantic Scholar. Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken‐1‐yltrifluoroborates. [Link]
-
SpectraBase. Potassium vinyltrifluoroborate - Optional[FTIR] - Spectrum. [Link]
-
SpectraBase. Potassium tetrafluoroborate. [Link]
-
IMSERC. NMR Periodic Table: Potassium NMR. [Link]
-
Journal of Natural and Applied Science. Study the Structure, Morphology and Vibration Modes for K2CrO4 and K2Cr2O7. [Link]
-
ResearchGate. (a): FTIR spectrum of Pure Potassium dichromate. [Link]
-
Springer. Synthesis of a new potassium-substituted lead fluorapatite and its structural characterization. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-羟甲基苯基三氟硼酸钾 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Potassium(4-hydroxymethyl phenyl)ltrifluoroborate [myskinrecipes.com]
- 8. Potassium 4-(hydroxymethyl)phenyltrifluoroborate 97 1015082-78-6 [sigmaaldrich.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
